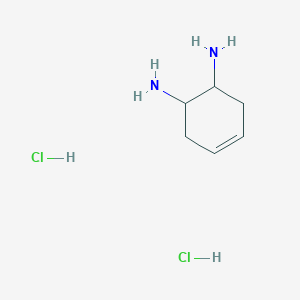![molecular formula C10H19NO B12283151 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the reaction of butyraldehyde with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction leads to the formation of isopropyl nor-tropinone, which is then hydrogenated using a nickel catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohols or amines.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies on its biological activity and interactions with biological targets.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another tropane alkaloid with similar structure but different substituents.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substituents and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
InChI Key |
CYCQSJNMNUERLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCC(C1)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
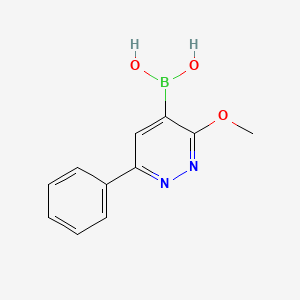
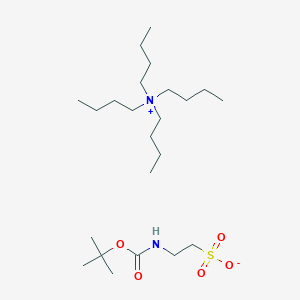
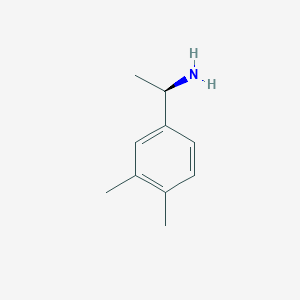
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
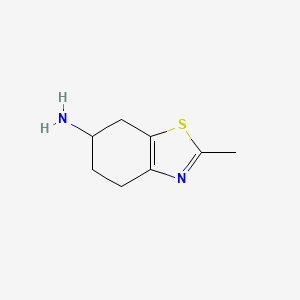
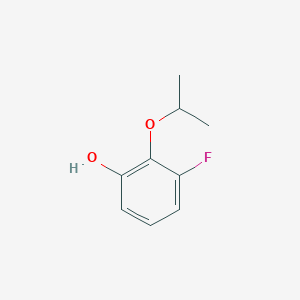
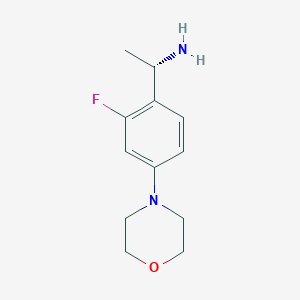
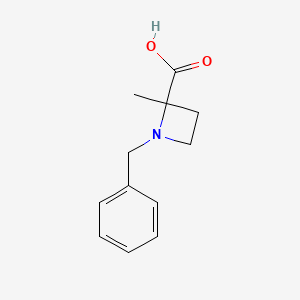

![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
